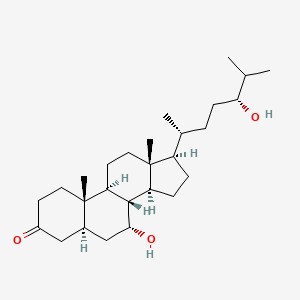

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

Description

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-: is a steroidal compound characterized by the presence of hydroxy groups at the 7 and 24 positions and a ketone group at the 3 position

Properties

IUPAC Name |

(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKQZAUZOBFLBY-GGBHDQTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409418 | |

| Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301695-61-4 | |

| Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

| Step | Reaction Type | Description | Yield / Notes |

|---|---|---|---|

| 1 | Acetylation | Direct acetylation of desmosterol's 3-OH to protect the hydroxyl group. | Quantitative |

| 2 | Sharpless Asymmetric Dihydroxylation | Catalytic asymmetric dihydroxylation at C-24 and C-25 using AD-mix-B to introduce hydroxyl groups with high stereoselectivity (24R:24S = 96:4). | High stereoselectivity |

| 3 | Protection of C-24 Hydroxyl Group | Benzoylation chosen as the protective group for C-24-OH due to stability under subsequent reaction conditions. | Benzoyl group preferred over pivaloyl for stability |

| 4 | Regioselective Dehydration | Dehydration between C-25 and C-26 using POCl3 and pyridine to form a double bond. | Requires robust protecting groups |

| 5 | Selective Hydrogenation | Hydrogenation of the C-25–C-26 double bond over 10% Pd/C to saturate the side chain double bond without affecting the C-5–C-6 bond. | 63% yield; diastereomeric ratio >95:5 (24R:24S) |

| 6 | Allylic Oxidation at C-7 | Hydroxyphthalimide-catalyzed air oxidation to form the 7-oxo group. | Partial hydrolysis of 3-O-acetyl group occurs, requiring reacetylation |

| 7 | Hydrogenation and Oxidation | Hydrogenation to reduce the 7-oxo intermediate partially to 7β-alcohol, followed by PCC oxidation to regenerate the 7-keto compound. | 66% yield for 7-keto compound |

| 8 | Stereoselective Reduction of 7-Keto Group | Reduction using K-selectride to obtain the desired 7α-hydroxy stereochemistry. | 77% yield; stereoselectivity confirmed |

| 9 | Selective Oxidation of 3β-Hydroxy to 3-Oxo | Using silver carbonate on Celite to oxidize the 3β-hydroxy group to 3-oxo. | Near quantitative yield |

| 10 | Deprotection of 24-O-Benzoyl Group | Saponification with KOH in ethylene glycol at 120 °C to yield the final 3-oxo-7α,24R-dihydroxycholestan intermediate. | 80% yield |

This intermediate is then used for further transformations such as sulfation and coupling to form squalamine derivatives.

Protective Group Strategy

Protecting groups are critical in the synthesis to ensure selective reactions and to avoid side reactions. The choice of the benzoyl group for the 24-hydroxyl was based on:

- Stability under dehydration conditions (POCl3/pyridine).

- Compatibility with subsequent hydrogenation and oxidation steps.

- Ease of removal under mild saponification conditions.

Pivaloyl groups, although giving high yields in some steps, were less suitable due to difficulties in deprotection and incompatibility with other reaction conditions.

Stereochemical Considerations

- The stereochemistry at C-24 is retained throughout the synthesis, confirmed by 13C-NMR chemical shifts.

- The Sharpless asymmetric dihydroxylation step is crucial for introducing the correct 24R,25-dihydroxy stereochemistry.

- Stereoselective reduction at C-7 is achieved using K-selectride, favoring the 7α-hydroxy isomer.

Summary Table of Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetyl chloride, pyridine | Quant. | Protects 3-OH |

| 2 | Asymmetric Dihydroxylation | AD-mix-B, tBuOH/H2O | High | 24R:24S = 96:4 |

| 3 | Benzoylation | Benzoyl chloride, pyridine | 93 | Protects 24-OH |

| 4 | Dehydration | POCl3, pyridine | Moderate | Forms C-25–C-26 double bond |

| 5 | Hydrogenation | 10% Pd/C, H2 | 63 | Selective saturation |

| 6 | Allylic Oxidation | Hydroxyphthalimide, air | Moderate | Partial deacetylation occurs |

| 7 | Hydrogenation + Oxidation | Adams catalyst; PCC | 66 + 92 | Forms 7-keto intermediate |

| 8 | Stereoselective Reduction | K-selectride | 77 | 7α-hydroxy formation |

| 9 | Oxidation | Silver carbonate on Celite | Near 100 | 3β-OH to 3-oxo |

| 10 | Deprotection | KOH, ethylene glycol, 120 °C | 80 | Removes benzoyl group |

Research Findings and Practical Implications

- The synthetic route is practical and scalable, starting from a relatively accessible sterol (desmosterol), which can be sourced from lanolin alcohol byproducts.

- The overall yield (~16% for the intermediate) is reasonable for a complex steroid synthesis.

- The method avoids laborious side chain construction by utilizing the intact sterol skeleton.

- Protective group strategy and stereochemical control are key to the success of the synthesis.

- This intermediate is a direct precursor to squalamine, a compound with significant biological activity, highlighting the importance of this synthetic route for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The ketone group at the 3 position can be reduced to form corresponding alcohols.

Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or further oxidized ketones.

Reduction: Formation of cholestan-3-ol derivatives.

Substitution: Formation of cholesteryl ethers or esters.

Scientific Research Applications

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of steroid-based products and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- involves its interaction with specific molecular targets and pathways. The hydroxy groups at the 7 and 24 positions may play a crucial role in its binding affinity to enzymes or receptors. The compound may modulate biological processes by influencing the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

7alpha-hydroxy-5beta-cholestan-3-one: A similar compound with a hydroxy group at the 7 position and a ketone group at the 3 position.

7alpha,24(S)-dihydroxy-4-cholesten-3-one: Another derivative with hydroxy groups at the 7 and 24 positions but with a double bond at the 4 position.

Uniqueness

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is unique due to its specific stereochemistry and the presence of hydroxy groups at both the 7 and 24 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is a steroid compound with significant biological activities that have been explored in various studies. This article summarizes the key findings regarding its biological activity, including its enzymatic interactions, potential medicinal applications, and antibacterial properties.

- Molecular Formula : C27H46O3

- Molecular Weight : 418.66 g/mol

- CAS Number : 301695-61-4

Enzymatic Activity

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is involved in several enzymatic processes related to cholesterol metabolism. Notably:

- 3 Alpha-Hydroxysteroid Dehydrogenase Activity : This enzyme catalyzes the reduction of the 3-ketone group in various steroid substrates. It has been shown to act on intermediates such as 7 alpha-hydroxy-5 beta-cholestan-3-one, converting them into their respective 3 alpha-hydroxyl derivatives. The enzyme operates optimally at a pH of 7.4 and requires NADPH or NADH as cofactors for activity .

Neuroprotective Effects

Recent studies have indicated that derivatives of cholestan-3-one can influence neuronal health:

- Pregnane X Receptor Activation : In a study involving Cyp27a1 knockout mice, it was observed that increased levels of 7α-hydroxycholest-4-en-3-one (related to cholestan derivatives) led to the upregulation of genes associated with neuronal growth. This suggests a potential neuroprotective role for cholestan derivatives in promoting neuron survival and proliferation .

Antibacterial Activity

The antibacterial properties of cholestan derivatives have been investigated:

- In Vitro Studies : Research conducted on steroids extracted from green algae demonstrated that cholestan derivatives exhibited antibacterial activity against various pathogens. For instance:

Summary of Research Findings

Case Studies

- Neuroprotection in Mice : The activation of the pregnane X receptor by cholestan derivatives was linked to increased numbers of oculomotor neurons in primary cultures from Cyp27a1 knockout mice. This suggests potential therapeutic implications for neurodegenerative diseases .

- Antibacterial Efficacy : In vitro tests showed that cholestan compounds could inhibit bacterial growth effectively, with specific concentrations yielding notable results against clinical isolates such as Escherichia coli and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the stereochemistry and structural configuration of (5a,7a,24R)-7,24-dihydroxycholestan-3-one?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving stereochemistry. For example, chemical shifts (e.g., δ 0.710–5.72 ppm) and coupling constants (e.g., ) differentiate axial/equatorial protons and substituents. High-resolution mass spectrometry (HR-EI-MS) validates molecular formulas (e.g., CHO) by matching observed and calculated m/z values (e.g., 434.3396 vs. 434.33961) .

Q. What synthetic strategies are employed to prepare (5a,7a,24R)-7,24-dihydroxycholestan-3-one and its isotopically labeled analogs?

- Methodological Answer: Sodium borohydride reduction of 4-en-3-one intermediates (e.g., converting 4-en-3-one to 4-en-3β-ol) and Jones oxidation (e.g., oxidizing 3β-ol to 3-one) are key steps. Deuterated analogs are synthesized using labeled precursors (e.g., [2H]campesterol) and Pd-C hydrogenation for stereospecific reduction .

Advanced Research Questions

Q. How does (5a,7a,24R)-7,24-dihydroxycholestan-3-one function in brassinosteroid (BR) biosynthesis, and what enzymatic defects disrupt its metabolic pathway?

- Methodological Answer: The compound is a precursor in the BR pathway, where the Arabidopsis det2 mutant lacks 5α-reductase activity, blocking the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one. Isotopic feeding experiments (e.g., [2H]sterols) combined with GC-MS analysis quantify intermediates (e.g., 4-en-3β-ol, 3-one) and confirm pathway blockages .

Q. What role does this compound play in bile acid biosynthesis, particularly as a substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD)?

- Methodological Answer: In primary bile acid synthesis, 7α,12α-dihydroxy-5β-cholestan-3-one is dehydrogenated by 3α-HSD to form 3α,7α,12α-trihydroxy-5β-cholestane. Enzyme assays using purified 3α-HSD and NAD/NADP cofactors monitor substrate conversion via UV-Vis spectroscopy (e.g., NADH absorption at 340 nm) .

Q. How can researchers resolve contradictions in metabolic pathway assignments across plant and animal systems involving this compound?

- Methodological Answer: Comparative isotopic tracing in model systems (e.g., Arabidopsis seedlings vs. zebrafish hepatocytes) identifies species-specific pathways. For example, Arabidopsis uses 4-en-3β-ol intermediates in BR synthesis, while zebrafish prioritize 7α-hydroxylation for lipid metabolism. Discrepancies are resolved via LC-MS/MS quantification of pathway-specific metabolites (e.g., campestanol vs. bile acids) .

Data Analysis and Experimental Design

Q. What quantitative methods are used to analyze endogenous levels of (5a,7a,24R)-7,24-dihydroxycholestan-3-one and its intermediates in plant tissues?

- Methodological Answer: Sterols are extracted using chloroform-methanol partitioning, purified via silica/ODS cartridges, and quantified by GC-selected ion monitoring (GC-SIM). Internal standards (e.g., [2H]campesterol) normalize recovery rates. Detected levels in Arabidopsis wild type vs. det2 mutants show 4-fold increases in 4-en-3-one and 80% reductions in 3-one .

Q. How do researchers validate the biological activity of this compound in lipid metabolism studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.